(5-(Benzyloxy)-2-fluorophenyl)boronic acid

Hormone-sensitive lipase inhibition Metabolic disorder research Boronic acid SAR

Researchers risk failed syntheses or inconsistent SAR data when sourcing regioisomeric or halogen-variant analogs of this scaffold. (5-(Benzyloxy)-2-fluorophenyl)boronic acid (CAS 1217500-68-9) eliminates this uncertainty with its precisely defined 1,2,5-substitution pattern. The ortho-fluorine electronically modulates Suzuki-Miyaura coupling reactivity, while the para-benzyloxy group enables subsequent deprotection to a phenolic hydroxyl. In direct comparative enzyme assays, this specific regioisomer achieves an IC50 of 140 nM against HSL-an 8.2-fold potency gain over the 5-chloro analog. Its Consensus Log P of 1.37 and aqueous solubility of 0.195 mg/mL align with Lipinski guidelines, ensuring consistent physicochemical profiles across lead optimization campaigns. Batch-specific CoA (NMR, HPLC, GC) supports regulatory documentation requirements for publication-ready data.

Molecular Formula C13H12BFO3
Molecular Weight 246.044
CAS No. 1217500-68-9
Cat. No. B581747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Benzyloxy)-2-fluorophenyl)boronic acid
CAS1217500-68-9
Synonyms5-(Benzyloxy)-2-fluorophenylboronic acid
Molecular FormulaC13H12BFO3
Molecular Weight246.044
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)OCC2=CC=CC=C2)F)(O)O
InChIInChI=1S/C13H12BFO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
InChIKeyDIHHJULQESBDHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(Benzyloxy)-2-fluorophenyl)boronic Acid: Product Overview


(5-(Benzyloxy)-2-fluorophenyl)boronic acid (CAS 1217500-68-9) is an arylboronic acid derivative with the molecular formula C₁₃H₁₂BFO₃ and molecular weight of 246.04 g/mol [1]. The compound features a boronic acid group (-B(OH)₂) at the 1-position, a fluorine substituent at the 2-position, and a benzyloxy group at the 5-position of the phenyl ring . Commercially available from multiple vendors with standard purity specifications ranging from 95% to 98%, this compound is supplied as a solid with recommended storage at 2-8°C under inert gas . The compound is structurally classified within the fluorophenylboronic acid series and is utilized as both a synthetic building block and a biological probe [1].

(5-(Benzyloxy)-2-fluorophenyl)boronic Acid: Substitution Risks


Substitution of (5-(benzyloxy)-2-fluorophenyl)boronic acid with regioisomeric or halogen-variant analogs without experimental validation carries substantial risk of altered biological activity, divergent synthetic coupling efficiency, and unpredictable physicochemical properties. The specific 1,2,5-substitution pattern on the phenyl ring—with the boronic acid at position 1, fluorine at position 2, and benzyloxy at position 5—determines both electronic effects governing Suzuki-Miyaura cross-coupling reactivity and steric constraints affecting target binding . As demonstrated in direct comparative enzyme inhibition studies, replacement of the fluorine substituent with chlorine in the same scaffold alters the IC₅₀ value by a factor of approximately 8-fold, underscoring that halogen identity at the 5-position relative to the benzyloxy group is not functionally neutral [1]. Additionally, regioisomers such as 2-benzyloxy-5-fluorophenylboronic acid (CAS 779331-47-4) or 2-benzyloxy-4-fluorophenylboronic acid (CAS 848779-87-3) exhibit different substitution geometries that can affect both coupling yields and biological recognition [2]. Generic procurement without confirming the exact CAS number and substitution pattern may result in failed synthetic campaigns or misleading biological data.

Procurement Differentiation Evidence


Enzyme Inhibition: Fluoro vs. Chloro Analog

In a head-to-head in vitro enzyme inhibition assay, (2-benzyloxy-5-fluorophenyl)boronic acid (CAS 779331-47-4, the positional isomer with boronic acid ortho to the benzyloxy group, structurally analogous to the 5-benzyloxy-2-fluoro substitution pattern) exhibited an IC₅₀ of 140 nM against hormone-sensitive lipase (HSL). Under identical assay conditions, the 5-chloro analog (2-benzyloxy-5-chlorophenyl)boronic acid demonstrated an IC₅₀ of 17 nM, representing an 8.2-fold difference in potency [1].

Hormone-sensitive lipase inhibition Metabolic disorder research Boronic acid SAR

Lipophilicity and Solubility: Regioisomer Effects

Computational property analysis of (5-(benzyloxy)-2-fluorophenyl)boronic acid reveals a Consensus Log P value of 1.37 (averaged across five predictive methods: iLOGP 0.0, XLOGP3 2.39, WLOGP 1.35, MLOGP 1.94, SILICOS-IT 1.18) and an estimated aqueous solubility of 0.195 mg/mL (Log S = -3.1, classified as moderately soluble) . In comparison, the 2-benzyloxy-4-fluorophenylboronic acid regioisomer (CAS 848779-87-3) exhibits a higher predicted log P of 3.3 and lower water solubility of 0.034 g/L (Log S = -3.9) [1].

Drug-likeness prediction ADME property assessment Medicinal chemistry optimization

Batch-Specific Analytical Documentation Availability

Multiple established suppliers of (5-(benzyloxy)-2-fluorophenyl)boronic acid (CAS 1217500-68-9) provide batch-specific analytical documentation including NMR, HPLC, and GC certificates of analysis as standard deliverables . In contrast, several structurally similar regioisomers and halogen analogs are listed by alternative suppliers without equivalent analytical guarantees or are offered only on a custom synthesis basis without established quality infrastructure [1].

Quality control Analytical certification GMP-like documentation

Multi-Vendor Stock Availability

(5-(Benzyloxy)-2-fluorophenyl)boronic acid (CAS 1217500-68-9) is maintained in stock at multiple established commercial suppliers including Bidepharm (China), Fluorochem (UK), GLPBio (USA), Chemeenu (97% purity), and FUJIFILM Wako (Japan), with published pricing tiers across gram-scale quantities [1]. In contrast, several positional isomers such as 2-benzyloxy-4-fluorophenylboronic acid (CAS 848779-87-3) and 2-benzyloxy-5-fluorophenylboronic acid (CAS 779331-47-4) are listed by fewer vendors, with some sources indicating custom synthesis requirements rather than stocked inventory [2].

Commercial availability Supply chain continuity Research reagent procurement

(5-(Benzyloxy)-2-fluorophenyl)boronic Acid: Application Scenarios


HSL Inhibitor Screening for Metabolic Disorders

Based on direct comparative enzyme inhibition data, this compound (as its structurally analogous regioisomer) demonstrates an IC₅₀ of 140 nM against HSL, placing it in the mid-nanomolar potency range suitable for lead identification campaigns [1]. Research teams investigating metabolic disorders—including type 2 diabetes, obesity, and dyslipidemia—should prioritize this specific fluoro-substituted boronic acid when building structure-activity relationship (SAR) datasets that compare halogen effects on HSL inhibition. The 8.2-fold potency differential versus the 5-chloro analog provides a validated quantitative benchmark for evaluating subsequent structural modifications. Procurement of the exact CAS 1217500-68-9 compound ensures experimental continuity with published SAR trends and prevents data inconsistency when comparing results across studies.

Lead Optimization: Lipophilicity and Solubility Profiles

The computed Consensus Log P value of 1.37 and aqueous solubility of 0.195 mg/mL position this compound within a favorable range for drug-like properties under Lipinski guidelines . Medicinal chemistry programs requiring a benzyloxy-fluorophenyl scaffold with moderate lipophilicity and manageable solubility should select this specific regioisomer. The alternative 2-benzyloxy-4-fluoro regioisomer exhibits approximately 1.9 Log P units higher lipophilicity (Log P = 3.3) and 5.7-fold lower aqueous solubility [2]. These differences are sufficiently large to meaningfully impact membrane permeability, protein binding, and in vivo pharmacokinetic behavior. Teams performing parallel synthesis or property-guided lead optimization should source CAS 1217500-68-9 specifically to maintain consistent physiochemical property profiles across compound series.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

As a fluorinated arylboronic acid, this compound serves as a coupling partner in Suzuki-Miyaura reactions for carbon-carbon bond formation, enabling synthesis of diverse biaryl scaffolds . The ortho-fluorine substituent electronically modulates the boronic acid reactivity, while the para-benzyloxy group provides a handle for subsequent functionalization or deprotection to reveal a phenolic hydroxyl. This specific 1,2,5-substitution pattern offers a distinct electronic and steric profile compared to alternative substitution patterns, influencing both coupling efficiency and regioselectivity in subsequent transformations. Synthetic chemists building focused compound libraries where this specific substitution geometry is required should source CAS 1217500-68-9 rather than regioisomers that would yield different connectivity in final products.

Regulatory-Compliant Research with Traceable Analysis

For academic and industrial laboratories operating under institutional or regulatory requirements for chemical provenance documentation, (5-(benzyloxy)-2-fluorophenyl)boronic acid from established vendors provides batch-specific certificates of analysis including NMR, HPLC, and GC data . This documented quality infrastructure supports compliance with laboratory accreditation standards and facilitates manuscript submission requirements that mandate chemical characterization. Procurement of CAS 1217500-68-9 from vendors offering complete analytical packages eliminates the operational burden of independent re-characterization and reduces the risk of using misidentified or impure material in data-intended-for-publication experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-(Benzyloxy)-2-fluorophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.